Technical Guide: S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6)
Technical Guide: S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6)
[1][2][3]
Executive Summary: The Stable "Free" Sulfilimine
S,S-Diphenylsulfilimine monohydrate (Ph₂S=NH[1] · H₂O) represents a critical tactical advantage in sulfur-nitrogen chemistry.[1] While historically, "free" sulfilimines (unsubstituted at the nitrogen) were considered unstable intermediates prone to hydrolysis or oligomerization, the monohydrate form provides a shelf-stable, crystalline reagent.
For drug development professionals, this compound serves two primary functions:
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A Direct Precursor to NH-Sulfoximines: It bypasses the harsh conditions often required to install the =NH moiety onto sulfoxides.[1]
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A Nucleophilic Nitrogen Source: The semipolar S=N bond renders the nitrogen sufficiently nucleophilic for N-acylation, N-arylation, and heterocyclic ring construction without requiring exogenous bases.[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
The Datasheet
| Parameter | Specification |
| CAS Number | 68837-61-6 |
| IUPAC Name | S,S-Diphenyl-λ⁴-sulfanimine monohydrate |
| Formula | C₁₂H₁₁NS[1][2] · H₂O |
| Molecular Weight | 219.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 67 – 71 °C (Lit.)[1] |
| Solubility | Soluble in MeOH, DCM, CHCl₃; Sparingly soluble in cold water. |
| pKa (Conjugate Acid) | ~8.3 (Indicates significant basicity of the N-terminal) |
Structural Characteristics
The utility of S,S-diphenylsulfilimine lies in the nature of the S=N bond.[1] Unlike a carbon-nitrogen double bond (imine), the sulfur-nitrogen bond has significant ylide character (semipolar).[1]
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Resonance Form A: Ph₂S=NH (Double bond character)
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Resonance Form B: Ph₂S⁺–N⁻H (Ylide character)
Implication: The negative charge density on the nitrogen makes it a "soft" nucleophile, ideal for reactions with electrophiles (acyl chlorides, isocyanates) under mild conditions. The water of crystallization (monohydrate) hydrogen-bonds to the nitrogen, stabilizing the molecule against self-condensation.[1]
Part 2: Synthetic Utility & Mechanism[2][6][7]
The Reaction Landscape
The following diagram illustrates the three primary divergent pathways for this reagent in medicinal chemistry workflows.
Figure 1: Divergent synthetic pathways.[1] The reagent acts as a pivot point between simple sulfides and complex high-oxidation-state sulfur pharmacophores.[1]
Mechanism: Oxidation to Sulfoximines
The conversion of sulfilimines to sulfoximines is a high-value transformation.[1] Sulfoximines are increasingly used in drug design (e.g., AZD6738 , Roniciclib ) because they offer high metabolic stability and hydrogen-bonding potential compared to sulfones.[1]
Why use the Monohydrate? Standard methods often involve "NH transfer" to a sulfoxide using hazardous azides or iodinanes.[1] Starting with S,S-diphenylsulfilimine monohydrate allows you to perform a simple O-transfer (oxidation) instead.[1]
Mechanism:
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Nucleophilic Attack: The nitrogen lone pair is temporarily protected or coordinated.[1]
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Oxidation: The oxidant (e.g., KMnO₄) attacks the sulfur center.
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Elimination: The high-valent sulfur intermediate rearranges to form the S=O bond while retaining the S=N bond.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of NH-Sulfoximine via Oxidation
Context: Converting the sulfilimine reagent into a sulfoximine building block.[1]
Reagents:
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S,S-Diphenylsulfilimine monohydrate (1.0 equiv)[1]
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Sodium Periodate (NaIO₄) (1.5 equiv)
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Ruthenium(III) chloride hydrate (RuCl₃ · xH₂O) (0.01 equiv / 1 mol%)
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Solvent System: CCl₄ / CH₃CN / H₂O (2:2:3 ratio) - Note: DCM/MeCN/Water is a modern, safer alternative.[1]
Step-by-Step Workflow:
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Preparation: In a round-bottom flask, dissolve S,S-diphenylsulfilimine monohydrate (e.g., 2.19 g, 10 mmol) in the solvent mixture (DCM/MeCN, 20 mL each).
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Catalyst Addition: Add RuCl₃ (catalytic amount). The solution may darken.
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Oxidant Addition: Dissolve NaIO₄ (3.2 g, 15 mmol) in water (30 mL) and add it slowly to the reaction mixture at 0°C.
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Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.
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Checkpoint: Monitor by TLC.[1] The sulfoximine is more polar than the starting sulfilimine.
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-
Quench: Quench excess oxidant with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).[1]
Protocol B: N-Acylation (Synthesis of N-Acyl Sulfilimines)
Context: Creating masked nitrene precursors or stable crystalline derivatives.[1]
Step-by-Step Workflow:
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Dissolution: Dissolve S,S-diphenylsulfilimine monohydrate (1.0 equiv) in anhydrous DCM.
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Base (Optional): While the reagent is basic, adding a scavenger like Pyridine (1.1 equiv) can improve yields if the acid chloride is highly reactive.
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Addition: Add the Acyl Chloride (e.g., Benzoyl chloride) (1.05 equiv) dropwise at 0°C.
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Workup: Wash with water, then dilute NaHCO₃. The product, N-benzoyl-S,S-diphenylsulfilimine, is usually isolated by simple concentration and recrystallization.[1]
Part 4: Handling, Stability & Safety
Stability Profile
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Hygroscopicity: The anhydrous free base is highly hygroscopic and unstable.[1] The monohydrate is the thermodynamic sink and is stable at room temperature.
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Thermal: Decomposes above 100°C. Do not heat neat.[1]
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Storage: Store in a cool (<15°C), dry place, protected from light. Dark glass containers are recommended to prevent photo-degradation of the S=N bond.[1]
Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Precaution: The hydrolysis product is Diphenyl sulfide , which has a potent, unpleasant odor (stench). All reactions should be conducted in a well-ventilated fume hood.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Strong Stench | Hydrolysis of the reagent to Diphenyl sulfide. | The reaction medium was likely too acidic.[1] Maintain pH > 7.[1] |
| Low Yield (Oxidation) | Over-oxidation to Sulfone.[1] | Reduce oxidant equivalents; control temperature strictly at 0°C during addition. |
| Oily Product | Incomplete crystallization.[1] | The monohydrate crystallizes well; if the product is the free base derivative, use Et₂O/Hexane trituration. |
References
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Furukawa, N., et al. (1980).[1] Physical and Chemical Properties of S,S-Diphenylsulfilimine. Tetrahedron, 36, 73. Link
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Tamura, Y., et al. (1977).[1] Synthesis of Sulfilimines using O-Mesitylenesulfonylhydroxylamine.[1] Journal of Organic Chemistry, 42, 3226.
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Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 52, 9399. Link
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TCI Chemicals. (2024).[1] Product Specification: S,S-Diphenylsulfilimine Monohydrate (D2002).[1]Link
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Bull, J. A., et al. (2016).[1] Synthesis of Sulfoximines and Sulfonimidamides.[1][2][5][6] Chemical Reviews, 116, 1683.
